Cas no 893339-90-7 (N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide structure
893339-90-7 structure
商品名:N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
CAS番号:893339-90-7
MF:C13H14FN3O4S
メガワット:327.33136510849
CID:5850067
PubChem ID:78459560

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-Pyrimidinesulfonamide, N-(2-fluorophenyl)-1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-
    • 893339-90-7
    • N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
    • インチ: 1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3
    • InChIKey: AVEHXQONKDILEG-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C)C(C)=C(S(NC2=CC=CC=C2F)(=O)=O)C(=O)N1C

計算された属性

  • せいみつぶんしりょう: 328.07673030g/mol
  • どういたいしつりょう: 328.07673030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 626
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Predicted)
  • ふってん: 437.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.60±0.20(Predicted)

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1844-0222-40mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1844-0222-5μmol
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1844-0222-3mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1844-0222-5mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1844-0222-15mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1844-0222-2μmol
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1844-0222-1mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1844-0222-4mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1844-0222-30mg
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1844-0222-10μmol
N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
893339-90-7 90%+
10μl
$69.0 2023-05-17

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide 関連文献

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamideに関する追加情報

Recent Advances in the Study of N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 893339-90-7)

N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 893339-90-7) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its biological activity, synthetic pathways, and future research directions.

The compound's structural features, including the fluorophenyl and tetrahydropyrimidine moieties, suggest potential interactions with biological targets such as enzymes and receptors. Recent in vitro studies have demonstrated its inhibitory activity against carbonic anhydrase isoforms, which are implicated in various pathological conditions, including glaucoma, epilepsy, and cancer. The sulfonamide group, a well-known pharmacophore, enhances its binding affinity to these enzymes, making it a promising candidate for further optimization.

In addition to its enzyme inhibitory properties, N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has shown moderate antimicrobial activity against Gram-positive bacteria, as evidenced by recent microbiological assays. The presence of the fluorine atom in the phenyl ring is believed to contribute to its enhanced bioavailability and metabolic stability, which are critical factors for drug development. These findings underscore the compound's versatility and potential as a multi-target therapeutic agent.

Synthetic approaches to this compound have also been refined in recent years. A novel one-pot synthesis method has been reported, which improves yield and reduces the number of purification steps. This advancement is particularly significant for scaling up production for preclinical and clinical studies. Furthermore, computational modeling studies have provided insights into the compound's binding modes and interactions with target proteins, facilitating the design of more potent analogs.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Future research should focus on structure-activity relationship (SAR) studies to identify key structural modifications that enhance efficacy and reduce toxicity. Additionally, in vivo pharmacokinetic and toxicity studies are needed to evaluate its potential as a clinical candidate. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound through the drug development pipeline.

In conclusion, N-(2-fluorophenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide represents a promising scaffold for the development of novel therapeutics. Its diverse biological activities and improved synthetic accessibility make it a valuable subject for ongoing research. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical to unlocking its full therapeutic potential.

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